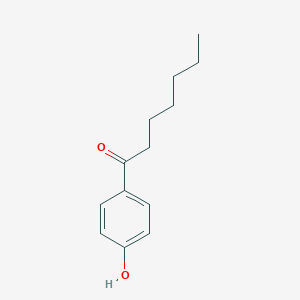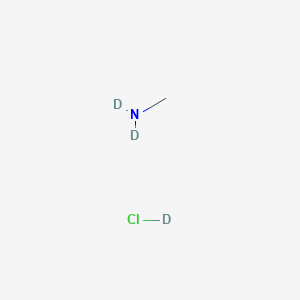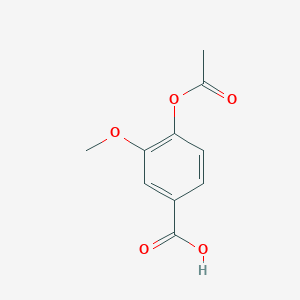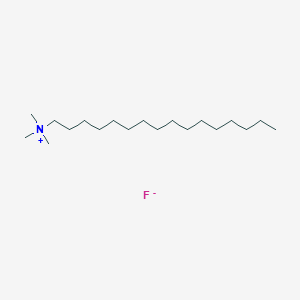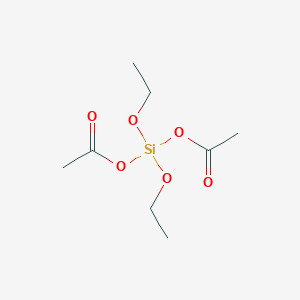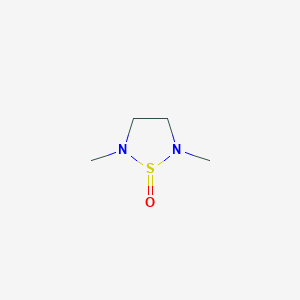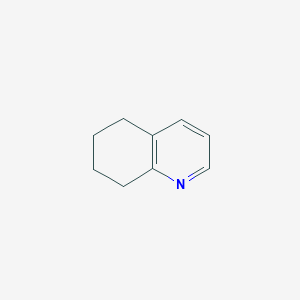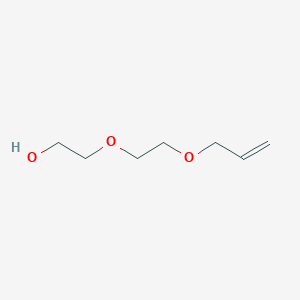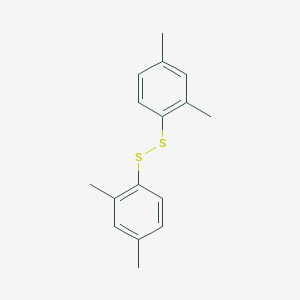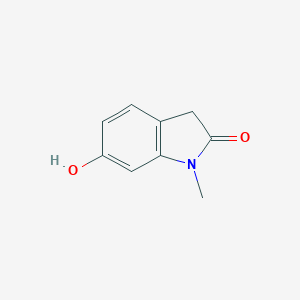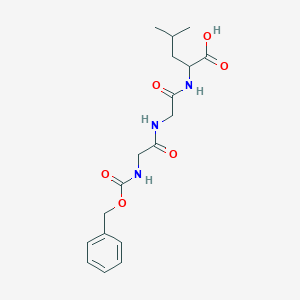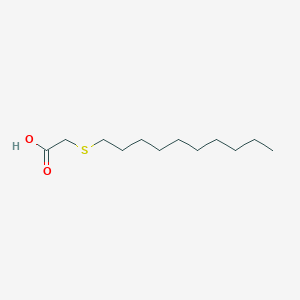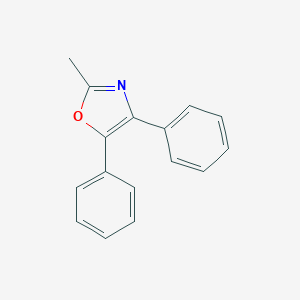
Pyridine, 4-(p-nitrobenzamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(p-nitrobenzamido)-, also known as PNB, is a chemical compound that has been widely used in scientific research applications. PNB is structurally similar to nicotinamide adenine dinucleotide (NAD), which is an essential coenzyme involved in many cellular processes.
Mécanisme D'action
Pyridine, 4-(p-nitrobenzamido)- inhibits NAD-dependent enzymes by binding to the nicotinamide moiety of NAD. This prevents NAD from binding to its target enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
Pyridine, 4-(p-nitrobenzamido)- has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP by Pyridine, 4-(p-nitrobenzamido)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inhibition of sirtuins by Pyridine, 4-(p-nitrobenzamido)- has been shown to decrease insulin sensitivity and increase adiposity in mice. Pyridine, 4-(p-nitrobenzamido)- has also been shown to decrease the levels of inflammatory cytokines in the blood of mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyridine, 4-(p-nitrobenzamido)- in lab experiments is its potency as an inhibitor of NAD-dependent enzymes. This allows for the study of the effects of NAD depletion on cellular processes. However, one limitation of using Pyridine, 4-(p-nitrobenzamido)- is its lack of specificity for NAD-dependent enzymes. Pyridine, 4-(p-nitrobenzamido)- can also inhibit other enzymes that use nicotinamide as a cofactor, such as histone deacetylases.
Orientations Futures
There are several future directions for the study of Pyridine, 4-(p-nitrobenzamido)-. One direction is to study the effects of Pyridine, 4-(p-nitrobenzamido)- on cellular metabolism and aging. Sirtuins have been shown to play a role in regulating lifespan in model organisms, and Pyridine, 4-(p-nitrobenzamido)- could be used to study the effects of sirtuin inhibition on aging. Another direction is to develop more specific inhibitors of NAD-dependent enzymes. This would allow for the study of the effects of specific enzyme inhibition on cellular processes. Finally, Pyridine, 4-(p-nitrobenzamido)- could be used in combination with other inhibitors to study the effects of multiple enzyme inhibition on cellular processes.
Méthodes De Synthèse
Pyridine, 4-(p-nitrobenzamido)- can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminopyridine to yield Pyridine, 4-(p-nitrobenzamido)-.
Applications De Recherche Scientifique
Pyridine, 4-(p-nitrobenzamido)- has been widely used in scientific research as a tool to study the role of NAD in cellular processes. Pyridine, 4-(p-nitrobenzamido)- is a potent inhibitor of NAD-dependent enzymes, such as poly(ADP-ribose) polymerase (PARP) and sirtuins. PARP is involved in DNA repair, while sirtuins are involved in regulating cellular metabolism and aging. By inhibiting these enzymes, Pyridine, 4-(p-nitrobenzamido)- can be used to study the effects of NAD depletion on cellular processes.
Propriétés
Numéro CAS |
13160-58-2 |
|---|---|
Nom du produit |
Pyridine, 4-(p-nitrobenzamido)- |
Formule moléculaire |
C12H9N3O3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-nitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8H,(H,13,14,16) |
Clé InChI |
PJMSJOVJUFYHTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Autres numéros CAS |
13160-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



